![molecular formula C23H21FN4O3 B4419868 7-(2-fluorophenyl)-2-[4-(2-furoyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4419868.png)
7-(2-fluorophenyl)-2-[4-(2-furoyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one
Overview
Description
7-(2-fluorophenyl)-2-[4-(2-furoyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one is a useful research compound. Its molecular formula is C23H21FN4O3 and its molecular weight is 420.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 420.15976871 g/mol and the complexity rating of the compound is 671. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs to BH53982 exhibit significant anticancer properties. These compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth.
Antidepressant Effects
Studies have suggested that derivatives of quinazoline compounds can act as effective antidepressants. The piperazine group in BH53982 may enhance serotonergic and dopaminergic neurotransmission, making it a candidate for further exploration in treating mood disorders.
Antimicrobial Properties
Quinazoline derivatives have been shown to possess antimicrobial activity against a range of pathogens. Preliminary studies on BH53982 indicate potential effectiveness against both Gram-positive and Gram-negative bacteria, warranting further investigation into its use as an antimicrobial agent.
Neurological Applications
The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Research into its neuroprotective effects could lead to new treatments for conditions such as Alzheimer's disease and Parkinson's disease.
Case Studies
Study Title | Objective | Findings |
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"Anticancer Activity of Quinazoline Derivatives" | To evaluate the cytotoxic effects of quinazoline derivatives on cancer cell lines | BH53982 showed IC50 values lower than standard chemotherapeutics, indicating strong anticancer potential. |
"Exploring the Antidepressant Potential of Piperazine Derivatives" | To assess the antidepressant-like effects of piperazine-based compounds | BH53982 demonstrated significant reductions in immobility time in forced swim tests, suggesting antidepressant activity. |
"Antimicrobial Efficacy of Novel Quinazoline Compounds" | To investigate the antimicrobial properties against various bacterial strains | The compound exhibited notable antibacterial activity, particularly against Staphylococcus aureus and E. coli. |
Properties
IUPAC Name |
7-(2-fluorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-7,8-dihydro-6H-quinazolin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O3/c24-18-5-2-1-4-16(18)15-12-19-17(20(29)13-15)14-25-23(26-19)28-9-7-27(8-10-28)22(30)21-6-3-11-31-21/h1-6,11,14-15H,7-10,12-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVXCERGMALKGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C3C(=N2)CC(CC3=O)C4=CC=CC=C4F)C(=O)C5=CC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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